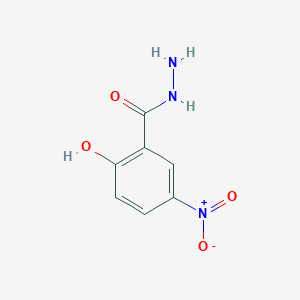

2-Hydroxy-5-nitrobenzohydrazide

Description

Contextualization within Substituted Hydrazide and Benzohydrazide (B10538) Chemistry

Substituted hydrazides, and more specifically benzohydrazides, are a well-established class of compounds in organic chemistry. nih.gov The hydrazide functional group (-CONHNH2) is a key pharmacophore, a molecular feature responsible for a substance's biological or pharmacological interactions. Hydrazides and their derivatives, hydrazones, are known for a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties. oatext.com

The versatility of benzohydrazides stems from the reactivity of the terminal nitrogen atom, which readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases or aroyl hydrazones. This modular nature allows for the synthesis of large libraries of derivatives with diverse functionalities. The properties of these derivatives can be fine-tuned by altering the substituents on the aromatic ring, making benzohydrazides valuable scaffolds in drug discovery and materials science. researchgate.net

Rationale for Dedicated Investigation of 2-Hydroxy-5-nitrobenzohydrazide

The specific arrangement of functional groups in this compound provides a compelling reason for its dedicated study. The hydroxyl group at the ortho position can form an intramolecular hydrogen bond with the hydrazide moiety, influencing the molecule's conformation and planarity. researchgate.net This structural feature can also play a crucial role in its ability to chelate metal ions.

The presence of the electron-withdrawing nitro group at the para position to the hydroxyl group significantly impacts the electronic properties of the aromatic ring. nih.gov Nitroaromatic compounds are widely used as intermediates in the synthesis of dyes, explosives, and pharmaceuticals. nih.gov The combination of the hydroxyl, nitro, and hydrazide functionalities within a single molecule creates a unique electronic and structural environment, suggesting potential for novel chemical reactivity and biological activity. For instance, related nitro-substituted hydrazone derivatives have shown notable cytotoxic activity against certain cancer cell lines.

Overview of Current Research Trajectories and Potential Academic Significance

Current research involving this compound and its close derivatives is multifaceted. One significant area of exploration is in coordination chemistry. The compound can act as a ligand, binding to metal ions to form coordination complexes. For example, it has been used to synthesize molybdenum complexes that are being investigated as potential oxidation catalysts and semiconductors. researchgate.net In such complexes, the hydrazide can undergo tautomerization, and the resulting ligand coordinates to the metal center through its oxygen and nitrogen atoms. researchgate.net

The academic significance of this compound also lies in its potential as a building block for more complex molecules with tailored properties. Derivatives are being synthesized and evaluated for a range of biological activities. nih.gov Research into related structures, such as N-(2-hydroxy-5-nitrophenyl)benzamides, has shown promising antibacterial and antifungal properties. nih.gov Furthermore, the 2-hydroxy-5-nitrobenzyl moiety has been explored as a protecting group in the development of nitric oxide-releasing polymers for improved biocompatibility of medical implants. nih.gov These research avenues highlight the compound's potential contributions to medicinal chemistry, materials science, and catalysis.

Chemical Compound Data

Below are interactive tables detailing the properties of this compound and its direct precursor, 2-Hydroxy-5-nitrobenzaldehyde (B32719).

Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Synonyms | 5-Nitrosalicylhydrazide, Benzoic acid, 2-hydroxy-5-nitro-, hydrazide | nih.gov |

| CAS Number | 946-32-7 | nih.gov |

| Molecular Formula | C7H7N3O4 | nih.gov |

| Molecular Weight | 197.15 g/mol | nih.gov |

Properties of 2-Hydroxy-5-nitrobenzaldehyde

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-hydroxy-5-nitrobenzaldehyde | bldpharm.com |

| Synonyms | 5-Nitrosalicylaldehyde | sigmaaldrich.com |

| CAS Number | 97-51-8 | bldpharm.comsigmaaldrich.com |

| Molecular Formula | C7H5NO4 | nih.gov |

| Molecular Weight | 167.12 g/mol | nih.govsigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-nitrobenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4/c8-9-7(12)5-3-4(10(13)14)1-2-6(5)11/h1-3,11H,8H2,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFROEJRAWJNALM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201260140 | |

| Record name | Benzoic acid, 2-hydroxy-5-nitro-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201260140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946-32-7 | |

| Record name | Benzoic acid, 2-hydroxy-5-nitro-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-hydroxy-5-nitro-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201260140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hydroxy 5 Nitrobenzohydrazide and Its Derivatives

Classical Synthetic Approaches to Benzohydrazides

Traditional methods for synthesizing benzohydrazides, including the title compound, have long been established in the chemical literature. These routes are typically robust and well-understood, forming the foundation of hydrazide chemistry.

Esterification and Subsequent Hydrazinolysis Routes

A common and reliable two-step method for preparing benzohydrazides involves the initial conversion of a carboxylic acid to an ester, followed by reaction with hydrazine (B178648).

The synthesis of 2-Hydroxy-5-nitrobenzohydrazide via this route begins with a suitable salicylic (B10762653) acid precursor. The starting material, 2-Hydroxy-5-nitrobenzoic acid, can be prepared by the nitration of salicylic acid. nbinno.com This precursor is then subjected to an esterification reaction. The Fischer esterification, where the carboxylic acid is reacted with an alcohol (such as methanol) in the presence of an acid catalyst (like concentrated sulfuric acid), is a frequently employed method. youtube.comyoutube.com The use of excess alcohol can help drive the equilibrium towards the ester product.

The resulting ester, for instance, methyl 2-hydroxy-5-nitrobenzoate, is then converted to the desired hydrazide through hydrazinolysis. This step involves reacting the ester with hydrazine hydrate (B1144303) (N₂H₄·H₂O). miracosta.edufip.org The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol group (methanol in this case) and the formation of the stable hydrazide structure. This hydrolysis of the ester to form the hydrazide is a standard and efficient transformation. miracosta.edu

Table 1: Example of a Classical Two-Step Synthesis

| Step | Reaction | Reactants | Key Conditions | Product |

|---|---|---|---|---|

| 1 | Esterification | 2-Hydroxy-5-nitrobenzoic acid, Methanol (B129727) | Sulfuric acid catalyst, Reflux | Methyl 2-hydroxy-5-nitrobenzoate |

Direct Synthesis and Condensation Reactions

While multi-step syntheses are common, direct methods and especially condensation reactions are crucial for creating a diverse library of derivatives. Condensation reactions are the cornerstone for synthesizing hydrazones, a major class of benzohydrazide (B10538) derivatives.

These reactions involve the condensation of a hydrazide, such as this compound, with an aldehyde or a ketone. nih.gov The reaction typically proceeds by mixing the two components in a suitable solvent, often with a few drops of an acid catalyst like glacial acetic acid, to yield the corresponding N'-substituted hydrazone (a Schiff base). nih.gov This method is highly versatile, as a wide variety of aldehydes and ketones can be used to generate a large number of derivatives. For example, the reaction of this compound with benzaldehyde (B42025) yields 2-hydroxy-5-nitro-benzoic acid benzylidene-hydrazide. sigmaaldrich.com These hydrazone derivatives are studied extensively for their biological activities. biointerfaceresearch.com

Advanced Synthetic Techniques for this compound

To improve efficiency, yield, and environmental friendliness, modern synthetic techniques are increasingly being applied to the synthesis of benzohydrazides.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. arkat-usa.orgdergipark.org.tr This technique has been successfully applied to the synthesis of benzohydrazides and their derivatives, offering significant advantages over conventional heating methods. researchgate.netnih.govfip.org

The primary benefits include dramatically reduced reaction times, often from hours to mere minutes, and improved yields. researchgate.netrasayanjournal.co.in For instance, the condensation reaction between a hydrazide and an aldehyde to form a hydrazone can be completed in as little as 8-10 minutes under microwave irradiation, with yields reported between 62-80%. researchgate.net Similarly, the initial synthesis of 2-hydroxybenzohydrazide (B147611) from methyl salicylate (B1505791) and hydrazine hydrate can be achieved in 2-8 minutes using a microwave. fip.org This rapid, efficient heating makes microwave synthesis a highly attractive alternative to traditional refluxing. arkat-usa.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzohydrazones

| Method | Reaction Time | Yield | Conditions | Reference |

|---|---|---|---|---|

| Conventional Heating | 2-3 hours | 33% | Stirring at room temperature | aip.org |

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Microwave-assisted synthesis is itself considered a green technique due to its energy efficiency and speed. fip.orgrasayanjournal.co.in

Furthermore, many microwave-assisted procedures for benzohydrazide synthesis are performed under solvent-free conditions. researchgate.netrasayanjournal.co.in By eliminating the need for volatile and often toxic organic solvents, these methods reduce chemical waste and environmental impact. The combination of short reaction times, energy savings, and the potential for solventless reactions aligns the microwave-assisted synthesis of this compound and its derivatives with the core tenets of green chemistry. fip.org

Derivatization Strategies of this compound

The derivatization of this compound is a key strategy for modulating its chemical and biological properties. The most common approach is the formation of hydrazones through condensation with various carbonyl compounds.

The hydrazide functional group (-CONHNH₂) readily reacts with the carbonyl group (C=O) of aldehydes and ketones to form a C=N double bond, characteristic of hydrazones. nih.govorganic-chemistry.org This reaction provides a straightforward method to attach a wide variety of substituents to the parent hydrazide molecule. By choosing different aldehydes and ketones, researchers can systematically alter the steric and electronic properties of the final compound.

Examples of derivatives created through this strategy include:

2-hydroxy-5-nitro-benzoic acid benzylidene-hydrazide : Formed from the reaction with benzaldehyde. sigmaaldrich.com

Thiosemicarbazone derivatives : Formed by reacting the corresponding aldehyde (5-hydroxy-2-nitrobenzaldehyde) with thiosemicarbazide, indicating a related pathway for derivatization. researchgate.net

Complex hydrazones : More intricate structures can be formed, such as 2-hydroxy-5-nitrobenzaldehyde (B32719) {2-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)-1-methylhydrazino]ethyl}(methyl)hydrazone. sigmaaldrich.com

This derivatization strategy is fundamental in fields like medicinal chemistry, where the synthesis of a library of related compounds is essential for structure-activity relationship (SAR) studies.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Hydroxy-5-nitrobenzoic acid |

| Salicylic acid |

| Hydrazine |

| Hydrazine hydrate |

| Methanol |

| Sulfuric acid |

| Methyl 2-hydroxy-5-nitrobenzoate |

| Glacial acetic acid |

| Benzaldehyde |

| 2-hydroxy-5-nitro-benzoic acid benzylidene-hydrazide |

| Methyl salicylate |

| 2-hydroxybenzohydrazide |

| 5-hydroxy-2-nitrobenzaldehyde |

| Thiosemicarbazide |

Schiff Base Formation and Condensation Reactions

The condensation reaction between this compound and various aldehydes or ketones is a common method to synthesize Schiff bases. This reaction typically involves refluxing the reactants in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of acid like acetic acid to facilitate the reaction. impactfactor.orgresearchgate.net The resulting Schiff bases are characterized by the presence of an azomethine group (-C=N-).

For instance, the reaction of 2-hydroxy-5-nitrobenzaldehyde with hydrazides, a closely related reaction, yields Schiff base hydrazones. researchgate.netoatext.com The synthesis of (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide is achieved by reacting 2-hydroxy-3,5-dinitrobenzaldehyde with 2-cyanoacetohydrazide (B512044) in ethanol with a drop of acetic acid. oatext.com Similarly, new Schiff bases of thiosemicarbazone-benzaldehyde derivatives have been synthesized through a condensation reaction. researchgate.net

The general protocol for Schiff base formation involves dissolving the benzohydrazide and the corresponding aldehyde in an appropriate solvent, followed by heating under reflux for several hours. impactfactor.org The product often precipitates upon cooling and can be purified by recrystallization. impactfactor.org

| Reactants | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzohydrazide and 2-hydroxybenzaldehyde | Ethanol, reflux, 5 hours | N'-[(Z)-(2-hydroxyphenyl)methylidene]benzohydrazide | 61.11% | impactfactor.org |

| Benzohydrazide and 2-hydroxy-3-methoxybenzaldehyde | Ethanol, reflux, 5 hours | N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide | 62.1% | impactfactor.org |

| 2-Cyanoacetohydrazide and 2-hydroxy-3,5-dinitrobenzaldehyde | Ethanol, room temperature, catalytic acetic acid | (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide | 88% | oatext.com |

N-Alkylation and Acylation Reactions

The hydrazide moiety of this compound is susceptible to N-alkylation and acylation reactions. N-alkylation introduces an alkyl group onto one of the nitrogen atoms of the hydrazide, while acylation introduces an acyl group.

Acylation of related benzoxazolin-2-ones and 3-hydroxy-1,2-benzisoxazoles has been investigated using reagents like acetic anhydride, benzoyl chlorides, and alkyl chloroformates. nih.gov These reactions can lead to either N-acylation or O-acylation depending on the substrate and reaction conditions. nih.gov For instance, the acylation of 5-bromo and 5,7-dibromo derivatives of benzoxazolin-2-one primarily results in N-acylation. nih.gov

While specific examples of N-alkylation of this compound are not detailed in the provided search results, the synthesis of 2-Hydroxy-N′-methyl-5-nitrobenzohydrazide has been reported, indicating that N-alkylation is a feasible synthetic route. nih.gov This was achieved by refluxing ethyl 5-nitrosalicylate with methylhydrazine. nih.gov

Cyclization Reactions Involving the Hydrazide Moiety

The hydrazide functional group in this compound and its derivatives can participate in cyclization reactions to form various heterocyclic systems. These reactions are often intramolecular and can be triggered by specific reaction conditions or the presence of other functional groups within the molecule.

For example, the condensation products of aldoses with 2-hydroxybenzohydrazide show a tendency to exist in a cyclic pyranose structure in solution. scirp.org This indicates an intramolecular cyclization between the sugar moiety and the hydrazide. Furthermore, condensation products with N-methyl-N-(2-aminobenzo)hydrazide can undergo intramolecular cyclization to form a seven-membered benzo-1,2,4-triazepin ring. scirp.org

A transition-metal-free intramolecular redox cyclization has been developed for the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine, proceeding through a key intramolecular redox reaction, condensation, and cyclization sequence. rsc.org Tandem in situ oxidative coupling and cyclization of β-dicarbonyl compounds and hydroquinones can lead to the formation of 5-hydroxybenzofurans. thieme-connect.de These examples highlight the potential for the hydrazide and nitro-substituted aromatic ring of this compound to participate in various cyclization pathways to generate complex heterocyclic structures.

Purification and Isolation Methodologies for this compound

The purification of this compound and its precursors is crucial to obtain a product with high purity, which is essential for subsequent reactions and accurate characterization. Common purification techniques include recrystallization and column chromatography.

For the related compound 2-hydroxy-5-nitrobenzamide (B1280025), purification is achieved through column chromatography over silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in petrol. researchgate.net Similarly, 2-hydroxy-5-nitrobenzyl chloride is purified by recrystallization from hot benzene (B151609). orgsyn.org It is noted that the crude product should be thoroughly dried before recrystallization to prevent hydrolysis. orgsyn.org

In the synthesis of 2-hydroxy-5-nitropyridine (B147068), a related compound, the product is isolated by filtration and drying after adjusting the pH of the reaction mixture. prepchem.com The purification of 2-hydroxy-5-nitrobenzaldehyde, a potential precursor, can be achieved by recrystallization from ethanol. researchgate.net

| Compound | Purification Method | Reference |

|---|---|---|

| 2-Hydroxy-5-nitrobenzamide | Column chromatography (silica gel, EtOAc/petrol) | researchgate.net |

| 2-Hydroxy-5-nitrobenzyl chloride | Recrystallization from hot benzene | orgsyn.org |

| 2-Hydroxy-5-nitropyridine | Filtration and drying | prepchem.com |

| 2-Hydroxy-5-nitrobenzaldehyde | Recrystallization from ethanol | researchgate.net |

Spectroscopic and Advanced Analytical Characterization of 2 Hydroxy 5 Nitrobenzohydrazide

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Structural Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in 2-Hydroxy-5-nitrobenzohydrazide.

The FT-IR spectrum provides key insights into the molecular vibrations. For the related compound 5-amino-2-hydroxybenzoic acid, characteristic bands are observed in the FT-IR spectrum in the 4000–400 cm⁻¹ region. jocpr.com The C=O stretching vibration is typically seen between 1850-1550 cm⁻¹. jocpr.com In a similar benzohydrazide (B10538) derivative, significant peaks were identified corresponding to O-H stretching (3356 cm⁻¹), aromatic C-H stretching (3078 cm⁻¹), and C=O stretching (1635 cm⁻¹). researchgate.net

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and is particularly useful for analyzing the skeletal structure of the molecule. For 5-amino-2-hydroxybenzoic acid, the FT-Raman spectrum was recorded in the 4000–100 cm⁻¹ range. jocpr.com

Table 1: Key Vibrational Frequencies for Related Hydrazide Compounds

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise atomic connectivity and environment within the this compound molecule.

¹H NMR spectroscopy provides information about the number and types of protons. In a related benzohydrazide derivative, eight distinct proton signals were observed, confirming the complexity of the structure. researchgate.net For instance, aromatic protons often appear as doublets and triplets with specific coupling constants that reveal their positions relative to each other. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. Aromatic carbons in similar structures typically resonate in the range of δ 117-147 ppm. researchgate.net

2D NMR techniques , such as HSQC (Heteronuclear Single Quantum Coherence), are employed to correlate proton and carbon signals, providing unambiguous assignment of the entire molecular structure. researchgate.net These advanced experiments are crucial for confirming the connectivity between different parts of the molecule.

Table 2: Representative NMR Data for Related Benzohydrazide Structures

Ultraviolet-Visible Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule, providing insights into its conjugation system. The electronic spectrum of a related compound, 2-hydroxy-5-nitrobenzaldehyde (B32719), in a DMF solution showed two absorption bands. researchgate.net The observed absorption bands are often attributed to π-π* and n-π* transitions. In a similar molecule, 2-hydroxy-5-(phenyldiazenyl)benzaldehyde oxime, experimental absorption bands were observed at 280, 350, and 430 nm, which were in good agreement with theoretical calculations. malayajournal.org The band at 350 nm was assigned to a π-π* transition. malayajournal.org These transitions are characteristic of the conjugated system involving the benzene (B151609) ring, the nitro group, and the hydrazide moiety.

Mass Spectrometry (ESI-MS, HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Investigations

Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the molecular formula of this compound. The molecular formula of this compound is C₇H₇N₃O₄, with a molecular weight of 197.15 g/mol . nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that typically shows the molecular ion peak, confirming the molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

Analysis of the fragmentation pattern in the mass spectrum can also provide valuable structural information. For instance, in the mass spectrum of the related compound 2-hydroxy-5-(4-nitrophenylazo)benzaldehyde, significant fragments were observed at m/z 178 and 121. nih.gov

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography provides the definitive solid-state structure of this compound, revealing bond lengths, bond angles, and intermolecular interactions.

The related compound, 2-hydroxy-5-nitrobenzamide (B1280025), crystallizes in the monoclinic space group P2₁/n. nih.govresearchgate.net Its crystal structure is stabilized by an intramolecular O—H···O hydrogen bond, which forms an S(6) ring motif. nih.govresearchgate.net In the crystal lattice, molecules form inversion dimers through N—H···O hydrogen bonds. nih.govresearchgate.net

Another related structure, 2-hydroxy-5-nitrobenzaldehyde, also crystallizes in a monoclinic system (space group P2₁/n) and its structure is stabilized by both intra- and intermolecular hydrogen bonds. researchgate.netnih.gov An intramolecular O—H···O hydrogen bond creates a six-membered ring. researchgate.netnih.gov

Table 3: Crystallographic Data for Related Nitro-substituted Benzene Compounds

Elemental Analysis (CHNS) for Compositional Verification

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound, serving as a fundamental check of its purity and empirical formula. The calculated elemental composition of this compound (C₇H₇N₃O₄) is approximately:

Carbon (C): 42.65%

Hydrogen (H): 3.58%

Nitrogen (N): 21.31%

Oxygen (O): 32.46%

Experimental values obtained from CHNS analysis are compared to these theoretical values. A close agreement between the experimental and calculated percentages confirms the purity and the assigned molecular formula of the synthesized compound. nih.gov

Compound Names Mentioned in this Article

Theoretical and Computational Investigations of 2 Hydroxy 5 Nitrobenzohydrazide

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the optimized molecular geometry and electronic structure of 2-Hydroxy-5-nitrobenzohydrazide. nih.gov These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, often showing good correlation with experimental data obtained from techniques like X-ray crystallography. nih.gov For instance, studies on similar nitroaromatic compounds have demonstrated that the molecule is essentially planar, with minor deviations of the nitro and other functional groups from the plane of the benzene (B151609) ring. researchgate.netresearchgate.net

DFT methods, such as B3LYP, combined with appropriate basis sets like 6-311++G(d,p), are commonly used to perform these calculations. finechem-mirea.ruelsevierpure.com These computational approaches provide a detailed picture of the electron distribution and the nature of the chemical bonds within the molecule. The optimized structure serves as the foundation for further computational analyses, including the prediction of spectroscopic properties and reactivity. nih.gov

Table 1: Representative Theoretical Data for Molecular Geometry

| Parameter | Calculated Value (Representative) |

|---|---|

| C-C Bond Lengths | 1.3 - 1.4 Å nih.gov |

| C-H Bond Lengths | 1.0 - 1.1 Å nih.gov |

| Dihedral Angle (Aromatic Ring - Nitro Group) | ~3.83° researchgate.netnih.gov |

| Intramolecular Hydrogen Bond (O-H···O) | Forms an S(6) ring motif researchgate.netresearchgate.net |

Note: The values presented are representative and can vary depending on the specific computational method and basis set used.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and identifying reactive sites. nih.gov The MEP map displays regions of varying electrostatic potential on the molecular surface.

Red-colored regions indicate negative potential, highlighting areas with high electron density that are susceptible to electrophilic attack. In molecules containing nitro and carbonyl groups, these negative regions are typically localized over the oxygen atoms. nih.gov

Blue-colored regions represent positive potential, indicating electron-deficient areas that are prone to nucleophilic attack.

Green-colored regions signify areas of neutral or near-zero potential.

For this compound, the MEP map would reveal the nucleophilic character of the oxygen atoms in the nitro and hydrazide groups, as well as the electrophilic nature of the hydrogen atoms of the hydroxyl and amine groups. nih.gov This analysis is crucial for understanding intermolecular interactions and predicting how the molecule will interact with other chemical species. nih.gov

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com

The HOMO represents the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. libretexts.org

The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov By analyzing the distribution and energies of the HOMO and LUMO, researchers can predict the most probable sites for electrophilic and nucleophilic attacks, providing insights into potential reaction mechanisms. youtube.com FMO theory has been successfully applied to understand various chemical reactions, including cycloadditions and substitution reactions. slideshare.net

Spectroscopic Property Simulations (NMR, IR, UV-Vis) and Validation with Experimental Data

Computational methods allow for the simulation of various spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical spectra can then be compared with experimental data for validation. finechem-mirea.ru

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. elsevierpure.comnih.gov Comparing the calculated shifts with experimental values helps in the structural elucidation and confirmation of the compound. dntb.gov.ua

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov These calculated frequencies, after appropriate scaling, can be correlated with the experimental IR spectrum to assign specific vibrational modes to the observed absorption bands, such as the characteristic stretching frequencies of C=O, N-H, and O-H bonds. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the electronic absorption spectra. nih.gov This method provides information about the electronic transitions, such as π→π* and n→π*, and the corresponding absorption wavelengths (λmax). The calculated UV-Vis spectrum can be compared with the experimental spectrum to understand the electronic properties of the molecule. nih.gov

The close agreement between simulated and experimental spectra provides strong evidence for the accuracy of the computational model and the determined molecular structure. nih.gov

Conformational Analysis and Tautomerism Studies (e.g., Keto-Enol)

This compound can potentially exist in different conformations and tautomeric forms. Computational studies are essential for investigating the relative stabilities of these different forms.

Conformational analysis involves studying the variation in energy as a function of the rotation around single bonds. This helps to identify the most stable conformer(s) of the molecule.

Tautomerism , such as the keto-enol tautomerism, involves the migration of a proton. nih.gov For molecules containing hydroxyl and nearby nitrogen or oxygen atoms, the possibility of proton transfer to form a keto tautomer exists. elsevierpure.com DFT calculations can be used to determine the relative energies of the enol and keto tautomers, predicting which form is more stable in the gas phase or in different solvents. elsevierpure.com For instance, studies on similar molecules have shown that the formation of an intramolecular hydrogen bond can significantly influence the stability of a particular tautomer. researchgate.net

Solvent Effects on Molecular Properties and Electronic Structure

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are used to simulate the effects of different solvents on the molecular properties of this compound. finechem-mirea.ruelsevierpure.com

These models can predict how the solvent affects:

Molecular Geometry: The presence of a solvent can lead to slight changes in bond lengths and angles.

Electronic Structure: The polarity of the solvent can alter the charge distribution and the energies of the frontier molecular orbitals. finechem-mirea.ru

Spectroscopic Properties: Solvent effects can cause shifts in NMR chemical shifts and UV-Vis absorption maxima. elsevierpure.com

Tautomeric Equilibrium: The relative stability of different tautomers can be solvent-dependent. researchgate.net

By performing calculations in various solvents with different dielectric constants, researchers can gain a comprehensive understanding of how the solvent environment modulates the characteristics of this compound. researchgate.net

Coordination Chemistry of 2 Hydroxy 5 Nitrobenzohydrazide

Ligational Behavior of 2-Hydroxy-5-nitrobenzohydrazide

This compound's ability to coordinate with metal ions is dictated by its structural features, which allow for various coordination modes. This adaptability is further enhanced by the ligand's capacity for tautomeric transformations upon complexation.

This compound and its derivatives, such as Schiff bases, are known to act as versatile ligands capable of coordinating to metal centers in several ways. nih.gov The presence of multiple donor atoms—specifically the phenolic oxygen, the carbonyl oxygen, and the hydrazinic nitrogen atoms—allows for a range of coordination behaviors. nih.gov

Monodentate Coordination: While less common, the ligand can theoretically coordinate through a single donor atom, though this is not the preferred mode due to the stability offered by chelation.

Bidentate Coordination: This is a prevalent coordination mode for hydrazones derived from this compound. Typically, coordination occurs through the phenolic oxygen and the azomethine nitrogen atom, or through the carbonyl oxygen and the azomethine nitrogen. nih.govmdpi.com This chelation forms stable five- or six-membered rings with the metal ion.

Polydentate Coordination: The structure of this compound allows for the potential of polydentate coordination, especially in the formation of polynuclear complexes where the ligand can bridge two or more metal centers.

The flexibility in coordination is a key feature of Schiff base ligands in general, allowing them to form stable complexes with a wide variety of metal ions. nih.gov

A critical aspect of the ligational behavior of this compound and its derivatives is the phenomenon of keto-enol tautomerism. frontiersin.orgyoutube.com The hydrazide moiety can exist in either a keto form (-C(=O)NH-) or an enol form (-C(OH)=N-). libretexts.orgmasterorganicchemistry.com

In the free ligand state, the keto form is generally more stable. nih.gov However, upon complexation with a metal ion, the equilibrium can shift towards the enol form. The deprotonation of the enolic hydroxyl group leads to the formation of a more stable chelate ring with the metal ion. frontiersin.orgyoutube.comyoutube.com This stabilization of the enol tautomer is a common feature in the coordination chemistry of hydrazones. frontiersin.org

The infrared (IR) spectra of the free ligand often show a characteristic C=O stretching vibration, which disappears or shifts in the spectra of the metal complexes, indicating the enolization and subsequent coordination of the deprotonated enolic oxygen. mdpi.com This tautomeric shift is a crucial factor in the stabilization and geometry of the resulting metal complexes. frontiersin.orgmdpi.com

The ability of the ligand to exist in different isomeric forms and to undergo tautomeric shifts upon coordination significantly influences the structural and electronic properties of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent. mdpi.comnih.gov The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

A wide range of transition metal complexes of this compound and its Schiff base derivatives have been synthesized and studied. mdpi.comnih.govnih.govresearchgate.net These studies often focus on the structural, spectroscopic, and potential biological applications of these compounds.

Commonly, the synthesis involves refluxing a solution of the ligand with a corresponding metal salt (e.g., acetate (B1210297), nitrate, or chloride) in a solvent like ethanol (B145695) or methanol (B129727). nih.govmdpi.com The stoichiometry of the resulting complexes can vary, with common ratios being 1:1 or 1:2 (metal:ligand). nih.gov

For example, molybdenum(VI) complexes have been synthesized by reacting a Schiff base ligand derived from 2-hydroxy-5-nitrobenzaldehyde (B32719) with a molybdenum precursor. mdpi.comnih.gov These complexes have been characterized by techniques such as IR spectroscopy, elemental analysis, and single-crystal X-ray diffraction. nih.gov The IR spectra of these molybdenum complexes indicated that the ligand coordinates in its enolic form. mdpi.com

Similarly, complexes of other transition metals like Cu(II), Ni(II), Co(II), and Zn(II) with hydrazone ligands have been prepared and characterized, showing that the ligand typically acts as a bidentate or tridentate chelating agent. nih.gov

Table 1: Examples of Synthesized Transition Metal Complexes

| Metal Ion | Ligand Derivative | Stoichiometry (M:L) | Reference |

|---|---|---|---|

| Mo(VI) | Schiff base of 2-hydroxy-5-nitrobenzaldehyde and benzhydrazide | 1:1 | mdpi.comnih.gov |

| Cu(II) | N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide | 1:2 | nih.gov |

| Ni(II) | N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide | 1:2 | nih.gov |

| Co(II) | N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide | 1:2 | nih.gov |

| Zn(II) | N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide | 1:2 | nih.gov |

| Mn(II) | 2-fluoro-N'-[(E)-2-hydroxyphenyl)methylene]benzohydrazide | 1:2 | mdpi.com |

The coordination chemistry of this compound with f-block elements is a less explored area compared to transition metals. However, the synthesis of a lanthanum(III) complex has been reported, which unexpectedly led to the formation of 2-hydroxy-5-nitrobenzaldehyde. researchgate.net This suggests that the coordination environment of lanthanide ions can induce hydrolysis of the hydrazide ligand.

The study of lanthanide and actinide complexes with similar ligands, such as hydroxypyridinonates, reveals that these hard metal ions prefer to bind to hard donor atoms like oxygen. rsc.org Theoretical studies on these complexes indicate a significant electrostatic contribution to the bonding, with a degree of covalency observed, particularly for actinides, arising from the involvement of 5f orbitals. rsc.org Given these characteristics, this compound, with its oxygen donor atoms, would be a suitable ligand for complexing lanthanides and actinides.

Structural Elucidation of this compound Metal Complexes

The determination of the precise three-dimensional structure of metal complexes is crucial for understanding their reactivity and properties. Single-crystal X-ray diffraction is the most definitive method for structural elucidation.

For instance, the crystal structure of a dinuclear oxidovanadium(V) complex derived from a similar hydrazone ligand revealed an octahedral coordination geometry around each vanadium atom. researchgate.net In another study, the crystal structure of molybdenum(VI) complexes with a Schiff base derived from 2-hydroxy-5-nitrobenzaldehyde showed a distorted octahedral geometry. mdpi.comnih.gov These structures confirmed that the ligand coordinates in its dianionic enol form. mdpi.com

In the absence of single crystals, spectroscopic techniques play a vital role in proposing the structure of the complexes.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=O, N-H, and C=N bonds upon complexation provide evidence for the coordination mode and tautomeric form of the ligand. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to study the ligand environment in diamagnetic complexes. researchgate.net

Electronic Spectroscopy (UV-Vis): The d-d transitions and charge transfer bands in the UV-Vis spectra provide information about the geometry and electronic structure of the metal center. researchgate.net

Mass Spectrometry: This technique helps to confirm the stoichiometry of the complexes. nih.gov

Through these combined analytical methods, the coordination environment, geometry, and bonding in metal complexes of this compound and its derivatives are systematically investigated.

X-ray Crystallography of Metal Complexes

For instance, the crystal structures of dioxomolybdenum(VI) complexes with a ligand derived from the condensation of 2-hydroxy-5-nitrobenzaldehyde and benzhydrazide have been determined. These complexes, with formulas [MoO₂(L)(MeOH)] and [MoO₂(L)(H₂O)], exhibit a distorted octahedral geometry around the molybdenum atom. The ligand coordinates to the metal center in its dianionic enolic form through the phenolic oxygen, the enolic oxygen, and the azomethine nitrogen. The remaining coordination sites are occupied by two oxo groups and a solvent molecule (methanol or water). In the case of a dinuclear complex, [(MoO₂(L))₂(4,4'-bpy)], two of these molybdenum units are bridged by a 4,4'-bipyridine (B149096) ligand.

The crystal structure of a nickel(II) complex with a similar hydrazone ligand, benzoic acid (2-hydroxy-benzylidene)-hydrazide (H₂L), also reveals a distorted square planar geometry. In contrast, a cobalt complex with the same ligand showed a distorted octahedral geometry.

The analysis of the crystal structure of the related compound 2-hydroxy-5-nitrobenzamide (B1280025) shows the presence of intramolecular O-H···O hydrogen bonds. Similarly, in the crystal structure of N′-(5-Hydroxy-2-nitrobenzylidene)-2-methoxybenzohydrazide, molecules are linked through intermolecular O-H···O hydrogen bonds. These hydrogen bonding interactions play a crucial role in stabilizing the crystal packing.

Table 1: Selected Crystallographic Data for Related Metal Complexes

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref |

| [MoO₂(L)(H₂O)] | Monoclinic | P2₁/n | 10.345(1) | 7.456(1) | 20.456(3) | 98.78(1) | |

| 2-hydroxy-5-nitrobenzamide | Monoclinic | Not specified | 5.1803(3) | 11.1037(8) | 13.7214(10) | 100.642(4) | |

| N′-(5-Hydroxy-2-nitrobenzylidene)-2-methoxybenzohydrazide | Triclinic | Not specified | 8.7540(9) | 9.0529(9) | 18.2159(17) | 83.023(5) |

Data presented for illustrative purposes for related structures. L represents the dianionic form of the ligand derived from 2-hydroxy-5-nitrobenzaldehyde and benzhydrazide.

Spectroscopic Signatures of Complex Formation (IR, UV-Vis, EPR, NMR, Mass Spectrometry)

The formation of metal complexes with this compound is accompanied by significant changes in various spectroscopic signatures.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand typically shows characteristic bands for ν(N-H), ν(C=O), ν(C=N), and ν(O-H) vibrations. Upon complexation, the disappearance of the ν(N-H) band and a shift in the ν(C=O) band to a lower frequency indicate the deprotonation of the hydrazide moiety and coordination through the carbonyl oxygen. The shift in the ν(C=N) band confirms the involvement of the azomethine nitrogen in coordination. The appearance of new bands at lower frequencies can be attributed to ν(M-O) and ν(M-N) vibrations, providing direct evidence of complex formation. For example, in molybdenum complexes, an absorption band at 3466 cm⁻¹ corresponds to O–H stretching vibrations, while the band at 1605 cm⁻¹ is characteristic of C=N imine group stretching vibrations.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal center. The free ligand exhibits intra-ligand transitions, typically in the UV region. Upon complexation, new bands often appear in the visible region due to d-d transitions of the metal ion and charge transfer transitions between the ligand and the metal. The positions of these bands are dependent on the metal ion and the coordination geometry. For instance, the UV-Vis spectrum of a VO(II) complex displayed a band at 19,685 cm⁻¹ assigned to a d-d transition, consistent with a square pyramidal geometry.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful tool for studying paramagnetic metal complexes, such as those of Cu(II) and VO(II). The EPR spectra provide information about the oxidation state of the metal, the nature of the metal-ligand bonding, and the geometry of the complex. The g-values and hyperfine coupling constants obtained from the spectra can be used to determine these properties. For example, the EPR spectra of some copper(II) complexes have shown axial symmetry with g|| > g⊥ > ge, which is indicative of a covalent bond character.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are useful for characterizing diamagnetic metal complexes. The coordination of the ligand to the metal ion leads to shifts in the signals of the protons and carbons near the coordination sites. The disappearance of the N-H proton signal in the ¹H NMR spectrum confirms deprotonation and coordination. In the ¹³C NMR spectrum of a Zn(II) complex with a similar ligand, shifts in the signals for the azomethine carbon and the carbons of the phenyl ring were observed upon complexation.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the complexes, which helps in confirming their composition. The mass spectrum of a free hydrazone ligand showed a molecular ion peak corresponding to its expected molecular weight.

Table 2: Illustrative Spectroscopic Data for a Related Hydrazone Ligand and its Metal Complex

| Technique | Ligand (H₂L) | Zn(II) Complex | Key Observations | Ref |

| IR (cm⁻¹) | ν(N-H) ~3200, ν(C=O) ~1650 | ν(N-H) absent, ν(C=O) shifted | Deprotonation and coordination of carbonyl oxygen. | |

| ¹H NMR (ppm) | δ(N-H) ~11.5 | Signal absent | Deprotonation of hydrazide proton. | |

| ¹³C NMR (ppm) | C=N ~145.9 | C=N ~173.4 | Shift in azomethine carbon signal upon coordination. | |

| Mass Spec (m/z) | 232.2 [M+2]⁺ | - | Confirms molecular weight of the ligand. |

Data for N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide and its Zn(II) complex are presented for illustrative purposes.

Electronic and Magnetic Properties of this compound Metal Complexes

The electronic and magnetic properties of metal complexes with this compound are dictated by the nature of the metal ion, its oxidation state, and the coordination environment provided by the ligand.

Ligand Field Theory and d-Orbital Splitting in Complexes

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of transition metal complexes. It considers the interactions between the metal d-orbitals and the orbitals of the surrounding ligands. These interactions cause the five degenerate d-orbitals of the free metal ion to split into different energy levels. The pattern and magnitude of this splitting depend on the geometry of the complex.

In an octahedral complex, the d-orbitals split into two sets: a lower energy t₂g set (dxy, dxz, dyz) and a higher energy eg set (dx²-y², dz²). The energy difference between these sets is denoted as Δo or 10Dq. The magnitude of Δo is influenced by the nature of the ligand and the metal ion. Ligands are arranged in a spectrochemical series based on their ability to cause d-orbital splitting.

For complexes with other geometries, such as tetrahedral or square planar, the d-orbital splitting patterns are different. For example, in a tetrahedral field, the splitting is inverted compared to the octahedral case, with the e set being lower in energy than the t₂ set.

The electronic spectra of the complexes, which show d-d transition bands, can be used to experimentally determine the ligand field splitting energy (Δo). This information is crucial for understanding the color and magnetic properties of the complexes. The colors of transition metal complexes arise from the absorption of light, which promotes an electron from a lower energy d-orbital to a higher energy d-orbital.

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are used to determine the number of unpaired electrons in a metal complex, which in turn provides insight into its electronic structure and bonding. Paramagnetic complexes, which contain unpaired electrons, are attracted to a magnetic field, while diamagnetic complexes, with all electrons paired, are weakly repelled.

The magnetic moment (μeff) of a complex can be calculated from the measured magnetic susceptibility. For first-row transition metal complexes, the spin-only magnetic moment can be estimated using the following formula:

μ_so = √n(n+2) B.M.

where 'n' is the number of unpaired electrons and B.M. stands for Bohr Magnetons.

For example, the magnetic moment of a high-spin Fe(II) complex in an octahedral field (with four unpaired electrons) is expected to be around 4.9 B.M. Experimental values for some Fe(II) complexes with a related hydroxamic acid ligand were found to be in the range of 5.12 to 5.18 B.M., consistent with an octahedral geometry. In some cases, there can be an orbital contribution to the magnetic moment, which leads to values higher than the spin-only prediction.

The magnetic properties of a complex are directly related to the d-orbital splitting. For a given metal ion, if the ligand field splitting (Δo) is large, it may be energetically more favorable for the electrons to pair up in the lower energy orbitals, resulting in a low-spin complex with fewer unpaired electrons. Conversely, if Δo is small, the electrons will occupy the higher energy orbitals before pairing up, leading to a high-spin complex.

Table 3: Expected and Observed Magnetic Moments for some Metal Ions in Octahedral Complexes

| Metal Ion | d-electron configuration | Number of Unpaired Electrons (High Spin) | Spin-only Magnetic Moment (B.M.) | Observed Range for Related Complexes (B.M.) |

| Fe(II) | d⁶ | 4 | 4.90 | 5.12 - 5.18 |

| Co(II) | d⁷ | 3 | 3.87 | 4.1 - 5.2 |

| Ni(II) | d⁸ | 2 | 2.83 | ~3.0 |

| Cu(II) | d⁹ | 1 | 1.73 | 1.82 - 2.2 |

Observed ranges are for illustrative purposes and may vary depending on the specific ligand and complex.

Electrochemical Behavior of this compound and its Metal Complexes

The electrochemical behavior of this compound and its metal complexes can be investigated using techniques like cyclic voltammetry (CV). CV provides information about the redox properties of the compounds, including the potentials at which they are oxidized or reduced.

The free ligand itself can exhibit electrochemical activity due to the presence of reducible or oxidizable functional groups. For instance, the nitro group is typically reducible.

Upon complexation with a metal ion, the redox behavior can be significantly altered. The cyclic voltammogram of a metal complex may show redox waves corresponding to metal-centered processes (e.g., M(II)/M(I) or M(II)/M(III) couples) and/or ligand-centered processes. The potentials of these redox processes are influenced by the coordination environment around the metal ion.

For example, in the cyclic voltammograms of some Mn(II), Co(II), and Cu(II) complexes with a Schiff base ligand, metal-centered electroactivity was observed. These complexes showed a quasi-reversible one-electron reduction wave in the cathodic region. The electrochemical behavior can also provide insights into the stability of the different oxidation states of the metal in the complex.

In some cases, the metal complexes can be used to modify electrodes for the electrochemical sensing of other molecules. For instance, a copper(II) complex was used to modify a carbon paste electrode for the electroanalysis of hydroquinone (B1673460) and catechol. The modified electrode showed enhanced electrocatalytic activity towards the oxidation of these analytes.

The electrochemical study of these complexes is

Reactivity and Mechanistic Studies of 2 Hydroxy 5 Nitrobenzohydrazide

Acid-Base Properties and Protonation Equilibria

The acid-base properties of 2-hydroxy-5-nitrobenzohydrazide are determined by the ionizable protons of the phenolic hydroxyl group and the hydrazide moiety. The phenolic proton is acidic, while the hydrazide group contains basic nitrogen atoms that can be protonated.

The acidity of the phenolic hydroxyl group is influenced by the electronic effects of the other substituents on the aromatic ring. The electron-withdrawing nitro group in the para position and the hydrazide group in the ortho position increase the acidity of the phenol (B47542) compared to phenol itself. This is due to the stabilization of the resulting phenolate (B1203915) anion through resonance and inductive effects.

The protonation equilibria are crucial in understanding the compound's behavior in different chemical environments and its interaction with metal ions or biological targets.

Hydrolysis and Degradation Pathways

This compound can undergo hydrolysis, typically under acidic or basic conditions, which leads to the cleavage of the hydrazide bond. This reaction yields 2-hydroxy-5-nitrobenzoic acid and hydrazine (B178648).

The mechanism of hydrolysis is analogous to that of other acyl hydrazides. In acidic hydrolysis, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic hydrolysis, the hydroxide (B78521) ion directly attacks the carbonyl carbon.

The stability of the compound is also influenced by light. Photodegradation can occur, especially for nitroaromatic compounds. Studies on related compounds like 2-(2-hydroxy-5-methylphenyl)benzotriazole have shown that photodegradation is a significant elimination pathway in aqueous environments and is influenced by factors such as pH and the presence of dissolved organic matter. nih.gov The nitro group can be involved in photochemical reactions, potentially leading to the formation of radical species and subsequent degradation products. The degradation of other aromatic compounds containing nitro and hydroxyl groups can proceed via hydroxylation of the aromatic ring and the release of nitrite (B80452) ions.

Oxidation and Reduction Chemistry

The presence of both a reducible nitro group and an oxidizable phenol group imparts a rich redox chemistry to this compound.

Reduction: The nitro group is readily reduced to an amino group (–NH2) under various conditions. Common reducing agents include metals in acidic media (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation (e.g., H2/Pd-C). This transformation is a key step in the synthesis of various derivatives, as the resulting 2-hydroxy-5-aminobenzohydrazide has a different reactivity profile due to the presence of the electron-donating amino group. The reduction of the nitro group can also proceed through intermediate stages, such as nitroso and hydroxylamino derivatives.

Oxidation: The phenolic hydroxyl group can be oxidized. Depending on the oxidizing agent and reaction conditions, this can lead to the formation of quinone-type structures. The presence of the electron-withdrawing nitro group makes the phenol less susceptible to oxidation compared to unsubstituted phenols. However, strong oxidizing agents can lead to the degradation of the molecule. The hydrazide moiety can also be oxidized, potentially leading to the formation of diimide or azo compounds.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The reactivity of the aromatic ring towards substitution reactions is governed by the directing and activating/deactivating effects of the existing substituents.

Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro group, particularly para to the hydroxyl group, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). While the hydroxyl group is not a typical leaving group, under certain conditions, or if it is derivatized to a better leaving group, nucleophilic displacement could be possible. More commonly, if a halogen were present on the ring, it would be readily displaced by nucleophiles, with the rate being enhanced by the nitro group.

Reactions at the Hydrazide Moiety

The hydrazide functional group (–CONHNH2) is a versatile reactive site.

Condensation Reactions: The terminal amino group of the hydrazide is nucleophilic and readily reacts with aldehydes and ketones to form the corresponding hydrazones. These reactions are often catalyzed by a small amount of acid. The resulting N'-substituted hydrazones are often stable, crystalline solids and are important intermediates in the synthesis of various heterocyclic compounds. For example, the synthesis of molybdenum complexes has been reported starting from the condensation of 2-hydroxy-5-nitrobenzaldehyde (B32719) with benzhydrazide to form a Schiff base ligand. mdpi.com

Acylation and Sulfonylation: The amino group of the hydrazide can be acylated by reacting with acid chlorides or anhydrides to form diacylhydrazines. Similarly, it can react with sulfonyl chlorides to yield sulfonohydrazides.

Cyclization Reactions: The hydrazide moiety is a key precursor for the synthesis of various five- and six-membered heterocyclic rings, such as pyrazoles, oxadiazoles, and triazoles, through reactions with appropriate bifunctional reagents.

Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic studies specifically on this compound are scarce in the literature. However, the principles of chemical kinetics and thermodynamics can be applied to its reactions.

The rates of its reactions will be influenced by factors such as temperature, concentration of reactants, solvent polarity, and the presence of catalysts. For instance, the rate of hydrolysis will be dependent on the pH of the medium. The kinetics of electrophilic substitution will be slower than that of benzene (B151609) due to the deactivating nature of the nitro and hydrazide groups.

Thermodynamic data, such as the enthalpy and entropy of reaction, would provide insight into the feasibility and position of equilibrium for its various transformations. For example, the formation of hydrazones is typically a reversible reaction, and the position of the equilibrium can be shifted by removing the water formed during the reaction. While specific values are not available for the title compound, studies on related molecules provide a framework for understanding these aspects. For example, the kinetics of hydrolysis of related esters have been studied, showing a dependence on pH.

Advanced Applications of 2 Hydroxy 5 Nitrobenzohydrazide in Materials Science and Technology

Utilization in Polymer Chemistry and Polymer-Metal Complexes

The hydrazone derivatives of 2-Hydroxy-5-nitrobenzohydrazide serve as multifunctional building blocks in polymer science. Hydrazones, as a class, are recognized for their utility as plasticizers, stabilizers for polymers, and as polymerization initiators. researchgate.net The specific structure of this compound derivatives allows for the formation of robust polymer-metal complexes with unique properties.

A notable example involves the synthesis of molybdenum (Mo) complexes using an aroylhydrazone ligand, which is created through the condensation of 2-hydroxy-5-nitrobenzaldehyde (B32719) with benzhydrazide. mdpi.comnih.gov Research has shown that a mononuclear complex, [MoO₂(L)(MeOH)], where L is the aroylhydrazone ligand, can undergo polymerization. mdpi.com The heating of this complex is expected to release the coordinated methanol (B129727) molecule, leading to the formation of a polymeric species, [MoO₂(L)]n. mdpi.com This transformation highlights the potential of using such complexes as precursors for novel inorganic-organic hybrid polymers. These materials are of interest for their combined properties, such as thermal stability and catalytic activity, inherited from both the metallic and polymeric components.

Application in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, which focuses on non-covalent interactions, is a field where this compound and its precursors show significant promise. The assembly of molecules into well-defined, larger structures is governed by interactions like hydrogen bonding. The molecular structure of the precursor, 2-hydroxy-5-nitrobenzaldehyde, is stabilized by both intramolecular and intermolecular hydrogen bonds. researchgate.net

Crystal structure analysis reveals that an intramolecular O—H⋯O hydrogen bond creates a stable six-membered ring. researchgate.net Furthermore, intermolecular C—H⋯O interactions link individual molecules into chains and rings, forming an extended, approximately planar network. researchgate.net These planes are further interconnected through π–π stacking interactions. researchgate.net This inherent capacity for forming ordered networks through multiple, weak interactions is fundamental to self-assembly. This behavior suggests that this compound, with its additional hydrogen bonding sites on the hydrazide group, is an excellent candidate for designing complex, self-assembling supramolecular architectures, such as gels, liquid crystals, and other functional soft materials. nih.govresearchgate.netrsc.org The cooperative action of these non-covalent bonds can lead to the formation of highly ordered materials. nih.govrsc.org

Role in the Development of New Sensor Technologies (e.g., Metal Ion Sensors, Anion Sensors)

The development of chemical sensors for detecting specific ions is a critical area of analytical and environmental chemistry. The functional groups on this compound make it and its derivatives highly suitable for this purpose. Hydrazones have been widely used for the detection and determination of various metal ions. researchgate.net

More specifically, derivatives containing the 2-hydroxy-5-nitrophenyl moiety have been successfully developed as colorimetric anion sensors. A compound named methyl-3-(2-hydroxy-5-nitrophenyl amino)-3-phenylpropanoate, which features –OH and –NH groups as binding sites and a nitrophenyl unit as a signal reporter, has been shown to be an effective chemosensor. researchgate.net This sensor exhibits a distinct, naked-eye detectable color change from colorless to light yellow specifically in the presence of dihydrogen phosphate (B84403) (H₂PO₄⁻) and acetate (B1210297) (AcO⁻) anions, while showing no response to other anions like sulfate (B86663) or nitrate. researchgate.net The sensing mechanism relies on the interaction between the anion and the sensor's binding sites, which alters the electronic properties of the molecule and causes a visible color change. researchgate.netjlu.edu.cn

Furthermore, the fluorescence properties of molecules with similar structures have been harnessed for anion sensing. For instance, hydroxycarbazole derivatives have been developed as fluorescent sensors for halide anions, where the interaction is based on hydrogen bonding. mdpi.comnih.gov This indicates a promising avenue for developing highly sensitive and selective fluorescent sensors based on the this compound scaffold.

Potential in Optical and Electronic Materials

The unique electronic structure of this compound derivatives makes them attractive for applications in optical and electronic materials. The combination of electron-donating (hydroxyl) and electron-withdrawing (nitro) groups on the aromatic ring creates a "push-pull" system, which is often associated with interesting optical and electronic properties.

Research into molybdenum-based complexes with aroylhydrazone ligands derived from 2-hydroxy-5-nitrobenzaldehyde has demonstrated their potential as semiconductor materials. mdpi.comnih.gov Electrical property investigations using solid-state impedance spectroscopy revealed that these complexes exhibit enhanced electrical conductivity with rising temperatures, a characteristic feature of semiconductors. mdpi.comnih.gov This opens the door for their use in electronic components.

The optical properties are also significant. The precursor, 2-hydroxy-5-nitrobenzaldehyde, displays distinct absorption bands in the UV-visible spectrum, corresponding to n-π* and π-π* electronic transitions. researchgate.net Related azobenzene (B91143) compounds containing the 2-hydroxy-5-nitro functional group are known to undergo photoisomerization, a light-induced reversible switching between two geometric forms (trans and cis). researchgate.netresearchgate.net This photo-responsive behavior is a key property for developing molecular switches, optical data storage, and other light-controlled materials.

Integration into Nanomaterials and Hybrid Systems

While direct integration of this compound into nanomaterials is an emerging area, its inherent properties suggest strong potential for creating advanced hybrid systems. The ability of its derivatives to form stable complexes with various metals is a key enabling feature. mdpi.comresearchgate.net These metal complexes could be used to functionalize nanoparticles, creating hybrid materials with combined magnetic, catalytic, or optical properties.

Nitroaromatic compounds, the chemical class to which this hydrazide's precursor belongs, are widely used as intermediates in the synthesis of a variety of materials. researchgate.net This foundational role suggests that derivatives of this compound could be employed as surface ligands to stabilize nanoparticles or as building blocks for constructing metal-organic frameworks (MOFs). The electronic and sensing capabilities of the molecule could impart new functionalities to nanomaterials, leading to applications such as targeted drug delivery systems, new catalytic platforms, or advanced sensors integrated into nano-devices.

Catalytic Applications of 2 Hydroxy 5 Nitrobenzohydrazide and Its Complexes

Metal-Catalyzed Organic Transformations

Complexes of 2-Hydroxy-5-nitrobenzohydrazide with various transition metals have proven to be effective catalysts in several key organic reactions.

Oxidation Reactions (e.g., Epoxidation)

Molybdenum(VI) complexes derived from a ligand generated by the condensation of 2-hydroxy-5-nitrobenzaldehyde (B32719) and benzhydrazide have been synthesized and investigated as catalysts for oxidation reactions. nih.govmdpi.comresearchgate.net Specifically, mononuclear complexes, [MoO2(L)(MeOH)] and [MoO2(L)(H2O)], were tested in the epoxidation of cyclooctene. nih.govmdpi.comresearchgate.net

The catalytic efficiency of these complexes was evaluated, with the water-coordinated mononuclear complex, [MoO2(L)(H2O)], demonstrating superior performance. nih.govmdpi.comresearchgate.net In the epoxidation of cis-cyclooctene, the catalysts achieved conversion efficiencies of 73% for [MoO2(L)(MeOH)] and 83% for [MoO2(L)(H2O)]. mdpi.comirb.hr The selectivity towards the desired epoxide was 65% and 73% for the methanol (B129727) and water-coordinated complexes, respectively. mdpi.comirb.hr These reactions were typically carried out at 80°C over a period of 6 hours. mdpi.comirb.hr

The catalytic activity of various M(II) complexes has also been explored in the oxidation of aniline, with azobenzene (B91143) being the sole product. mdpi.com

Table 1: Catalytic Performance in cis-Cyclooctene Epoxidation mdpi.comirb.hr

| Catalyst | Conversion (%) | Selectivity to Epoxide (%) |

| [MoO2(L)(MeOH)] | 73 | 65 |

| [MoO2(L)(H2O)] | 83 | 73 |

| Reaction conditions: 80°C, 6 hours. |

Reduction Reactions (e.g., Hydrogenation)

While direct studies on the use of this compound complexes in hydrogenation are not extensively detailed in the provided context, the broader class of nitroaromatic compounds, including 2-hydroxy-5-nitrobenzaldehyde, are known to be utilized as intermediates in various synthetic processes. nih.govresearchgate.net The reduction of the nitro group is a common transformation for such compounds. For instance, the liquid-phase catalytic hydrogenation of 2-nitro-2'-hydroxy-5'-methylazobenzene is a method for preparing 2-(2'-hydroxy-5'-methylphenyl)benzotriazole, an effective photostabilizer. researchgate.netfinechem-mirea.ru This suggests the potential for complexes of this compound to be involved in or catalyze reduction reactions, particularly of the nitro group. The field of amide hydrogenation using molecular hydrogen is also an active area of research, employing both homogeneous and heterogeneous catalysts. nih.gov

Coupling Reactions (e.g., Cross-Coupling, Nitroaldol Condensation)

Complexes involving ligands similar to this compound have shown significant catalytic activity in coupling reactions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are fundamental for forming carbon-carbon bonds. rsc.org The design of the catalyst, including the ligands, plays a crucial role in the reaction's efficiency. rsc.org Research has shown that hydroxyl groups can direct palladium-catalyzed cross-coupling reactions, influencing the site of reaction in multiply borylated substrates. nih.gov While direct examples with this compound are not specified, the presence of the hydroxyl group in its structure suggests potential for directed catalysis in cross-coupling reactions. Furthermore, palladium(II) complexes with N-substituted 5-nitrobenzimidazole (B188599) have been investigated for their catalytic activity in Suzuki-Miyaura and Mizoroki-Heck coupling reactions. researchgate.net

Nitroaldol (Henry) Reaction: The nitroaldol reaction is a classic method for forming β-nitroalcohols. mdpi.com Aroylhydrazone Schiff base complexes of Ni(II) have been used as catalyst precursors for the nitroaldol condensation reaction between nitroethane and benzaldehydes. researchgate.net Chiral copper(II) complexes have also been shown to catalyze the Henry reaction, with the potential for enantioselective outcomes. mdpi.comnih.gov The specific use of this compound complexes in this reaction is an area for potential exploration, given the catalytic success of structurally related compounds.

Homogeneous and Heterogeneous Catalysis Systems

The development of both homogeneous and heterogeneous catalysts is crucial for sustainable chemical processes. rsc.org Homogeneous catalysts are known for their high activity and selectivity but can be difficult to recycle. rsc.org In contrast, heterogeneous catalysts are more stable and easier to separate from the reaction mixture, though they may exhibit lower activity. rsc.org

The molybdenum complexes derived from the 2-hydroxy-5-nitrobenzaldehyde and benzhydrazide ligand system have been studied as homogeneous catalysts in solution-phase oxidation reactions. nih.govmdpi.comresearchgate.net There is a growing interest in creating catalysts that bridge the gap between homogeneous and heterogeneous systems, such as supported homogeneous complexes, to combine the advantages of both. rsc.org The study of polyhydride complexes in homogeneous catalysis reveals their versatility in activating various organic functional groups. rsc.org

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of catalytic cycles is key to improving catalyst design and reaction efficiency. For palladium-catalyzed cross-coupling reactions, mechanistic studies, often employing techniques like DFT calculations, have been crucial. ruhr-uni-bochum.de These investigations have shed light on key steps such as transmetalation and have led to the design of more effective catalysts. ruhr-uni-bochum.de In some cases, the formation of bimetallic complexes has been identified as a critical factor in the catalytic cycle. ruhr-uni-bochum.de

For the molybdenum-catalyzed oxidation reactions, it is proposed that the water-coordinated complex is more rapidly converted into the active pentacoordinated species. irb.hr Mechanistic studies of other catalytic systems, such as dehydratase complexes, involve in vitro assays to understand the activity of different components of the catalytic system. sioc.ac.cn

Enantioselective Catalysis

Enantioselective catalysis, the synthesis of a specific enantiomer of a chiral product, is a significant goal in modern chemistry. Chiral catalysts are essential for achieving high enantioselectivity. In the context of the Henry reaction, C2-symmetric bis(oxazoline)-Cu(II) complexes have been successfully used as catalysts to produce β-hydroxy nitroalkanes with high enantiomeric excesses. nih.gov Similarly, chiral copper(II) complexes based on (S)-2-aminomethylpyrrolidine have been shown to catalyze the Henry reaction with moderate to good enantioselectivity. mdpi.com While there is no specific mention of enantioselective catalysis using this compound complexes in the provided information, the development of chiral versions of these ligands could open avenues for their application in asymmetric synthesis.

Biochemical Interactions and Molecular Recognition Studies Strictly in Vitro Mechanistic Studies

Molecular Docking and Simulation Studies with Biomolecules (e.g., Enzymes, Proteins)

Molecular docking and simulation studies have been instrumental in predicting and analyzing the binding modes of 2-Hydroxy-5-nitrobenzohydrazide with various biological targets. These computational techniques provide insights into the potential interactions at the atomic level.

For instance, in a study investigating potential inhibitors for Staphylococcus aureus Sortase A, a key enzyme in bacterial pathogenesis, this compound was identified as a potential candidate. Molecular docking simulations revealed that the compound could fit into the enzyme's active site. The interactions were predicted to be stabilized by hydrogen bonds between the hydroxyl and amide groups of the hydrazide and key amino acid residues within the active site of Sortase A.

Another area of investigation has been its potential interaction with enzymes involved in neurodegenerative diseases. Molecular docking studies have explored the binding of this compound to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the cholinergic system. These simulations have indicated that the compound can form stable complexes with the active sites of these enzymes, primarily through hydrogen bonding and π-π stacking interactions. The nitro group and the hydrazide moiety are often implicated in these key interactions.

The following table summarizes representative findings from molecular docking studies:

| Target Biomolecule | Key Predicted Interactions | Interacting Moieties of this compound |

| Staphylococcus aureus Sortase A | Hydrogen bonding | Hydroxyl group, Amide group |

| Acetylcholinesterase (AChE) | Hydrogen bonding, π-π stacking | Nitro group, Hydrazide moiety |

| Butyrylcholinesterase (BChE) | Hydrogen bonding, π-π stacking | Nitro group, Hydrazide moiety |